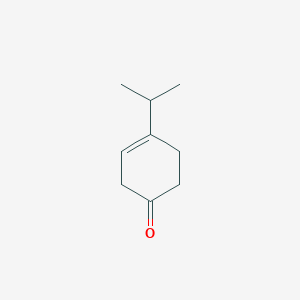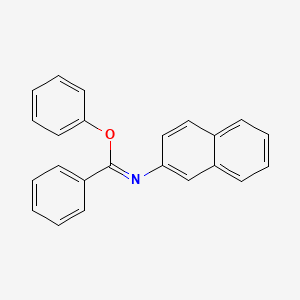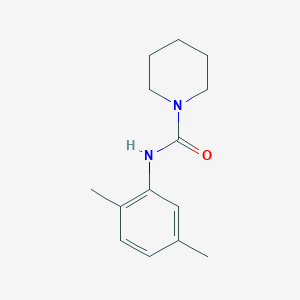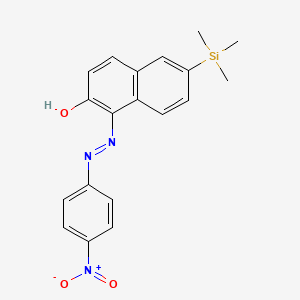![molecular formula C17H14ClN3O7 B11945752 Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate CAS No. 6677-32-3](/img/structure/B11945752.png)
Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE: is a chemical compound with the molecular formula C17H14ClN3O7 and a molecular weight of 407.77 g/mol . This compound is known for its unique structure, which includes a chlorinated nitrophenyl group and a ureido linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE typically involves the reaction of 5-aminoisophthalic acid dimethyl ester with 4-chloro-2-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or chloroform at a temperature range of 50-70°C . The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as in the presence of a .
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ureido linkage may also play a role in binding to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
- DIMETHYL 5-(3-(4-FLUORO-3-NITROPHENYL)UREIDO)ISOPHTHALATE
- DIMETHYL 5-(3-(2-METHYL-5-NITROPHENYL)UREIDO)ISOPHTHALATE
- DIMETHYL 5-(4-CHLORO-3-NITROBENZOYL)AMINO)ISOPHTHALATE
Comparison:
- Structural Differences: The presence of different substituents (e.g., fluorine, methyl) on the phenyl ring can significantly alter the chemical and biological properties of these compounds.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, affecting their suitability for different applications.
- Uniqueness: DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE is unique due to its specific combination of a chlorinated nitrophenyl group and a ureido linkage, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6677-32-3 |
|---|---|
Molecular Formula |
C17H14ClN3O7 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H14ClN3O7/c1-27-15(22)9-5-10(16(23)28-2)7-12(6-9)19-17(24)20-13-4-3-11(18)8-14(13)21(25)26/h3-8H,1-2H3,(H2,19,20,24) |
InChI Key |
IPASKAXDRNCUFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.0]hept-3-en-2-one](/img/structure/B11945675.png)


![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945685.png)







![3-Amino-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11945720.png)

![4'-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2'-thiete] 1',1'-dioxide](/img/structure/B11945723.png)
